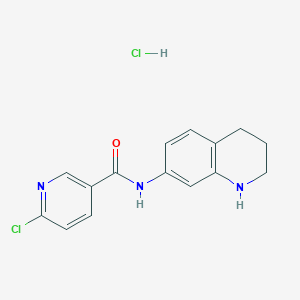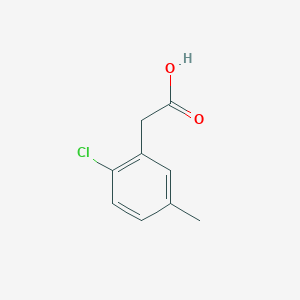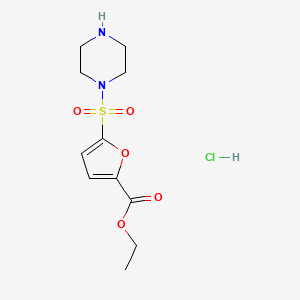![molecular formula C20H19N5O2S2 B2766838 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 847400-20-8](/img/structure/B2766838.png)
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S2 and its molecular weight is 425.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including thiazoles, triazoles, and oxadiazoles, is a significant area of research due to their applications in developing pharmaceuticals and materials. Thioureido-acetamides, for example, serve as precursors for various heterocyclic syntheses, demonstrating the versatility of these compounds in creating biologically active molecules with potential therapeutic applications (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Several studies have synthesized novel thiazole derivatives, including compounds structurally related to the given chemical, to evaluate their antimicrobial effects against a range of pathogens. These substances have shown considerable antimicrobial activity against foodborne bacteria, yeasts, and filamentous fungi species, highlighting their potential as new antimicrobial agents (Cankilic & Yurttaş, 2017).
Anticancer Properties
Research into thiazolidinone and thiazole derivatives has unveiled compounds with promising anticancer activities. These studies focus on synthesizing novel molecules and evaluating their efficacy against various cancer cell lines, indicating the potential of these compounds in cancer treatment. For example, specific derivatives have demonstrated selectivity and potency against lung adenocarcinoma cells, underscoring the therapeutic relevance of these chemical frameworks in oncology (Evren et al., 2019).
Enzyme Inhibition
Compounds with triazole, oxadiazole, and thiazole moieties have been studied for their enzyme inhibitory properties, including their potential to modulate the activity of enzymes relevant to disease processes. This research suggests possible applications in designing enzyme inhibitors for therapeutic use, offering a basis for developing new drugs targeting specific enzymes (Havrylyuk et al., 2010).
Neurogenic Potential
Exploratory studies have also identified compounds with potential neurogenic effects, suggesting the possibility of using these molecules to promote neural stem cell differentiation. This area of research opens up new avenues for treating neurological conditions through regenerative medicine (de la Fuente Revenga et al., 2015).
Propiedades
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-6-5-7-14(10-13)21-18(26)12-28-19-23-22-17(24(19)2)11-25-15-8-3-4-9-16(15)29-20(25)27/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYPOJVMQLYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

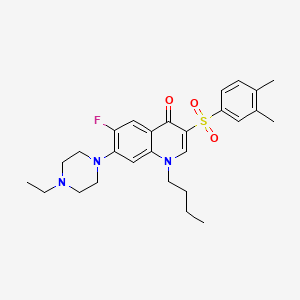
![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

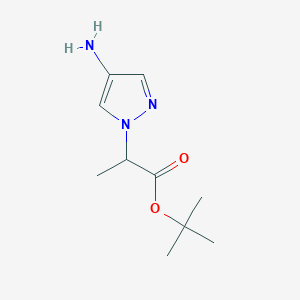
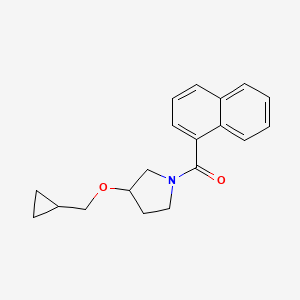
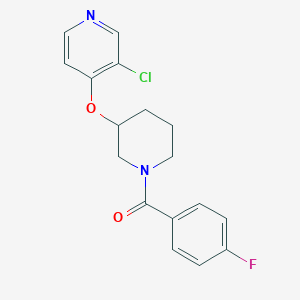
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
